molecular formula C13H9NO4 B1598431 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 729-01-1

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1598431
CAS RN: 729-01-1
M. Wt: 243.21 g/mol
InChI Key: ZWQRSJSVYWEXHN-UHFFFAOYSA-N
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Description

4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.22 g/mol . It is a solid substance and is used as an intermediate in the synthesis of substituted biphenyl carboxylic acids, biphenylylacetic acids, and aminobiphenyls .


Synthesis Analysis

The synthesis of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves several steps, including the reaction of Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate, and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) to prepare the compounds trans-M2 (TiPB)2L2 .


Molecular Structure Analysis

The InChI code for 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16) . The compound crystallizes in a monoclinic crystal system with specific unit cell parameters .


Chemical Reactions Analysis

The reactions of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid are similar to those of benzene as they both undergo electrophilic substitution reaction . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .


Physical And Chemical Properties Analysis

The boiling point of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is approximately 450.2±28.0 C at 760 mmHg, and its melting point is around 350 C . It is recommended to store the compound at room temperature, keeping it dry and cool .

Scientific Research Applications

Photophysics and Photochemistry

Specific Scientific Field

Summary

Experimental Procedures

  • Synthesis : The compound can be synthesized via diazotization of 4-nitrobenzoic acid followed by coupling with ethyl cyanoacetate or malononitrile .

Results

Safety And Hazards

4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is considered hazardous. It can cause harm if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQRSJSVYWEXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223197
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

729-01-1
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylcarboxylic acid, 4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitrobiphenyl-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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